molecular formula C8H9N3O B13548976 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B13548976
M. Wt: 163.18 g/mol
InChI Key: UGDDYHDRIZJCJY-UHFFFAOYSA-N
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Description

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that contains a naphthyridine core. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-pyran: Known for its biological activity.

    Quinoline derivatives: Widely studied for their therapeutic potential.

    Pyrimidine analogs: Used in various medicinal chemistry applications.

Uniqueness

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H9N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2,9H2,(H,10,12)

InChI Key

UGDDYHDRIZJCJY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)N

Origin of Product

United States

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